Coniine hydrochloride

Description

Historical Context and Chemical Significance in Alkaloid Studies

The study of coniine is deeply intertwined with the development of organic chemistry and the understanding of alkaloids. Alkaloids, a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, were a major focus of nineteenth-century chemical research. contaminantdb.caru.nl Coniine distinguished itself by being the first alkaloid to have its chemical structure correctly identified and the first to be successfully synthesized in a laboratory. researchgate.netnih.govsemanticscholar.org

In 1881, the German chemist August Wilhelm von Hofmann elucidated the structure of coniine as 2-propylpiperidine. nih.govsathyabama.ac.in This discovery was a landmark achievement, providing a structural foundation for understanding a major class of natural products. Just five years later, in 1886, Albert Ladenburg accomplished the first total synthesis of coniine, a milestone that helped to dismantle the theory of vitalism, which posited that organic compounds could only be produced by living organisms. semanticscholar.orgwikipedia.org Ladenburg's synthesis began with the heating of N-methylpyridine iodide to form 2-methylpyridine, followed by a condensation reaction with acetaldehyde (B116499) and a final reduction using metallic sodium to produce racemic coniine. sathyabama.ac.inwikipedia.org

The conversion of the liquid free base coniine into its solid crystalline hydrochloride salt represents a common and crucial practice in alkaloid chemistry. This process enhances the compound's stability and water solubility, making it easier to handle, purify, and study in experimental settings. acs.org The physical and chemical properties of coniine and its hydrochloride salt have been well-characterized, providing essential data for its use as a reference standard in analytical chemistry. phytolab.com

| Historical Milestones of Coniine | |

| Event | Year & Researcher |

| First Isolation | 1826 by Giseke semanticscholar.org |

| Structure Elucidation | 1881 by A.W. von Hofmann nih.gov |

| First Chemical Synthesis | 1886 by A. Ladenburg nih.gov |

| Chemical Properties of Coniine Hydrochloride | |

| Property | Value |

| Molecular Formula | C₈H₁₈ClN targetmol.combiosynth.com |

| Molecular Weight | 163.69 g/mol phytolab.combiosynth.com |

| CAS Number | 555-92-0 (for DL-Coniine HCl) biosynth.com |

| Appearance | Crystalline solid wikipedia.org |

| Melting Point | 220 °C (for the D-isomer salt) wikipedia.org |

| Solubility | Soluble in water and alcohol wikipedia.org |

Rationale for Advanced Academic Research on this compound

The historical significance of this compound lays the groundwork for its modern applications in advanced academic research. Its well-defined structure and biological activity make it an invaluable tool in neurobiology, toxicology, and synthetic organic chemistry.

A primary driver for research is coniine's function as a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govtargetmol.combiosynth.com These receptors are crucial for signal transmission in the nervous system. By blocking their function, coniine disrupts neuromuscular communication. biosynth.com This mechanism makes this compound an essential pharmacological tool for investigating the physiology and pathology of the nervous system, including studies on neuromuscular blockade and synaptic transmission. biosynth.comnih.gov Research has demonstrated that coniine inhibits both nitrergic and noradrenergic responses mediated by presynaptic nicotinic receptors. nih.gov The different enantiomers, (S)-(+)-coniine and (R)-(−)-coniine, exhibit varying potencies at different nAChR subtypes, providing a basis for detailed structure-activity relationship studies.

In the field of synthetic chemistry, the pursuit of efficient and stereoselective syntheses of coniine and other piperidine (B6355638) alkaloids continues to drive innovation. Coniine often serves as a benchmark target for new synthetic methodologies. researchgate.net Recent advanced research includes the development of asymmetric reductive transamination (ART) to create chiral piperidines and the use of organocatalytic asymmetric reactions, such as the aza-Michael reaction, to construct the piperidine core with high enantioselectivity. bohrium.commdpi.com These synthetic endeavors are not merely academic exercises; they expand the toolkit available for creating novel derivatives with potential therapeutic applications, including non-addictive pain relief. researchgate.net

Furthermore, advanced analytical techniques like mass spectrometry imaging (MSI) are being employed to study the distribution of coniine and its precursors, such as γ-coniceine, within plant tissues. nih.gov This research provides deeper insights into the biosynthesis of hemlock alkaloids, their ecological roles, and has even led to the discovery of previously unknown related compounds within Conium maculatum. nih.gov Such studies are crucial for understanding the complex chemical ecology of toxic plants.

| Key Research Applications of this compound | |

| Field | Specific Application |

| Neurobiology | Investigating the mechanisms of neuromuscular blockade and the role of nicotinic acetylcholine receptors (nAChRs) in synaptic transmission. biosynth.comnih.gov |

| Synthetic Chemistry | Serving as a target molecule for developing novel stereoselective synthesis methods for piperidine alkaloids. bohrium.commdpi.comresearchgate.net |

| Toxicology | Used as a reference compound in toxicological studies to understand the mechanisms of hemlock poisoning. biosynth.com |

| Pharmacology | Exploring structure-activity relationships of nAChR antagonists and investigating potential therapeutic uses, such as non-addictive analgesics. researchgate.net |

| Plant Biochemistry | Studying alkaloid biosynthesis and distribution in plants like Conium maculatum using advanced analytical techniques. nih.gov |

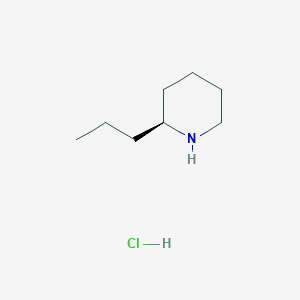

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-propylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBWZNQZRWZJIR-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701033574 | |

| Record name | (2S)-2-propylpiperidine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-92-0 | |

| Record name | Piperidine, 2-propyl-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coniine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coniine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2S)-2-propylpiperidine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coniine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H575MZ6VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways of Coniine

Botanical Distribution and Alkaloid Profiles

Coniine and its related alkaloids are not widespread in the plant kingdom but have been identified in a few distinct and unrelated plant families.

The most well-known source of coniine is poison hemlock (Conium maculatum), a highly toxic plant native to Europe and the Mediterranean. wikipedia.orgwikipedia.org All parts of the plant contain a mixture of piperidine (B6355638) alkaloids, with the relative concentrations varying depending on the plant's developmental stage. wikipedia.orgnih.gov In the early stages of growth, including in the leaves and young tissues, the principal alkaloid is γ-coniceine. nih.gov As the plant matures, particularly during fruit development, γ-coniceine is converted into coniine and subsequently into N-methylconiine, which become the dominant alkaloids in the mature fruit. nih.gov The alkaloid content in poison hemlock can fluctuate significantly, with variations of over 100% for coniine and over 400% for γ-coniceine observed during a single day. nih.gov

Beyond Conium maculatum, coniine has been identified in several species of the carnivorous pitcher plant genus, Sarracenia, and in various Aloe species. nih.govnih.gov Its presence in these unrelated genera, a dicot (Conium), another dicot (Sarracenia), and a monocot (Aloe), highlights a case of convergent evolution of a biosynthetic pathway. nih.govresearchgate.net In Sarracenia flava (yellow pitcher plant), coniine is used in a mixture with sugar to attract and paralyze insects. wikipedia.orgbdu.ac.in Coniine has also been detected in other Sarracenia species, including S. alata, S. leucophylla, S. minor, S. oreophila, S. psittacina, S. purpurea, and S. rubra, though often in low amounts. nih.gov Additionally, fool's parsley (Aethusa cynapium) is another plant known to produce coniine. wikipedia.org

| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Key Characteristics |

| γ-Coniceine | C₈H₁₅N | 125.21 | A precursor to coniine, it is the dominant alkaloid in the early growth stages of C. maculatum. nih.govmdpi.com |

| N-Methylconiine | C₉H₁₉N | 141.25 | Formed from coniine, it is a major alkaloid in the mature fruit of poison hemlock. nih.gov |

| Conhydrine (B1201746) | C₈H₁₇NO | 143.23 | An isomer of pseudoconhydrine (B1209237). nih.gov |

| Pseudoconhydrine | C₈H₁₇NO | 143.23 | An isomer of conhydrine with a hydroxyl group at a different position. nih.gov |

| 2-Methylpiperidine | C₆H₁₃N | 99.17 | A minor alkaloid found in poison hemlock. nih.gov |

Identification in Diverse Plant Genera, including Sarracenia and Aloe

Enzymology and Molecular Mechanisms of Coniine Biosynthesis

The biosynthesis of coniine is a fascinating example of a polyketide-derived pathway, which has been elucidated through labeling experiments and the characterization of key enzymes. nih.govnih.gov

Polyketide Synthase (CPKS5)-Mediated Carbon Backbone Formation

The initial step in coniine biosynthesis is the formation of its carbon backbone, a process catalyzed by a type III polyketide synthase (PKS). researchgate.netnih.gov Research has identified a specific PKS, Conium polyketide synthase 5 (CPKS5), as the enzyme responsible for this crucial step. nih.govhelsinki.fi CPKS5 catalyzes the condensation of one molecule of butyryl-CoA with two molecules of malonyl-CoA. researchgate.netnih.gov This reaction forms a triketide product, which serves as the foundational structure for the coniine molecule. nih.gov In vitro studies have shown that CPKS5 has a kinetic preference for butyryl-CoA as the starter unit. nih.govnih.gov

Transamination and Non-Enzymatic Cyclization to γ-Coniceine

Following the formation of the polyketide chain, the pathway involves a reduction step to form 5-keto-octanal. researchgate.netwikiwand.com The nitrogen atom is then introduced into the molecule through a transamination reaction. researchgate.netdoaj.org This reaction is catalyzed by the enzyme L-alanine:5-keto-octanal aminotransferase (AAT), which transfers an amino group from L-alanine to 5-keto-octanal, yielding pyruvate (B1213749) and 5-oxooctylamine. nih.govwikiwand.com Subsequently, 5-oxooctylamine undergoes a spontaneous, non-enzymatic cyclization and dehydration to form γ-coniceine, the first piperidine alkaloid in the pathway. wikipedia.orgdoaj.orgsmolecule.com This cyclization is a key step in forming the characteristic six-membered ring of the piperidine alkaloids. smolecule.com The final step in the formation of coniine is the reduction of γ-coniceine, a reaction facilitated by the enzyme NADPH-dependent γ-coniceine reductase. nih.govdntb.gov.ua

NADPH-Dependent Reduction by γ-Coniceine Reductase

The final and crucial step in the biosynthesis of coniine is the reduction of its immediate precursor, γ-coniceine. researchgate.netwikipedia.org This reaction is catalyzed by the enzyme γ-coniceine reductase (CR), which is dependent on the coenzyme NADPH (Nicotinamide Adenine Dinucleotide Phosphate). wikipedia.orgwikiwand.commdpi.com

The enzyme facilitates the conversion of the carbon-nitrogen double bond (imine) in the γ-coniceine ring into a single bond, thus forming coniine. wikipedia.orgwikiwand.com Research has shown that this enzyme is particularly active in the leaves and unripe fruits of poison hemlock, which corresponds to the developmental stages where coniine accumulation is significant. mdpi.comnih.gov The γ-coniceine reductase isolated from C. maculatum specifically catalyzes the formation of the (S)-(+)-coniine enantiomer. mdpi.com The reaction is reversible, suggesting a potential regulatory role in the balance between γ-coniceine and coniine concentrations within the plant. nih.govsmolecule.com

Investigation of Other Putative Pathway Enzymes (e.g., Polyketide Reductase)

While γ-coniceine reductase is a well-characterized enzyme, other key enzymatic steps in the coniine biosynthetic pathway are still under investigation. Transcriptome analysis of C. maculatum has helped identify candidate genes for these putative enzymes. nih.gov

Polyketide Reductase (PKR): Following the initial polyketide chain formation by CPKS5, a hypothetical reduction step is required to convert the triketide product into 5-keto-octanal. researchgate.netnih.gov This step is presumed to be catalyzed by a polyketide reductase (PKR). While the specific enzyme has not been isolated and characterized, transcriptome studies have identified several candidate genes for PKR in Conium maculatum. nih.govdntb.gov.ua

L-alanine:5-keto-octanal aminotransferase (AAT): The incorporation of the nitrogen atom into the piperidine ring is a critical step. This is achieved through a transamination reaction where the amino group from L-alanine is transferred to 5-keto-octanal. nih.govwikipedia.org This reaction, catalyzed by L-alanine:5-keto-octanal aminotransferase (AAT), yields 5-amino-octanal, which then spontaneously cyclizes to form γ-coniceine. wikipedia.orgwikiwand.comoup.com Candidate genes for AAT have been identified through transcriptomic analysis. nih.gov

Table 1: Key Enzymes in the Coniine Biosynthetic Pathway

| Enzyme | Abbreviation | Function | Precursor | Product |

|---|---|---|---|---|

| Conium Polyketide Synthase 5 | CPKS5 | Forms the initial carbon backbone. researchgate.netnih.gov | Butyryl-CoA, Malonyl-CoA | Triketide intermediate |

| Polyketide Reductase | PKR | Reduces the polyketide intermediate (hypothetical). nih.gov | Triketide intermediate | 5-Keto-octanal |

| L-alanine:5-keto-octanal aminotransferase | AAT | Incorporates nitrogen via transamination. nih.govwikipedia.org | 5-Keto-octanal, L-alanine | 5-Amino-octanal |

| γ-Coniceine Reductase | CR | Reduces the imine bond to form coniine. mdpi.comsmolecule.com | γ-Coniceine | (S)-(+)-Coniine |

| S-adenosyl-l-methionine:coniine methyltransferase | CSAM | Methylates coniine. nih.govmdpi.com | Coniine, S-adenosyl-l-methionine | N-Methylconiine |

Biosynthetic Origins of Related Hemlock Alkaloids (e.g., N-Methylconiine, Pseudoconhydrine)

Conium maculatum produces a suite of related piperidine alkaloids, all of which are derived from the central coniine biosynthetic pathway. nih.govwikipedia.org

N-Methylconiine: This alkaloid is formed through the N-methylation of coniine. mdpi.comoup.com The reaction is catalyzed by the enzyme S-adenosyl-l-methionine:coniine methyltransferase (CSAM), which transfers a methyl group from S-adenosyl-l-methionine (SAM) to the nitrogen atom of the coniine ring. nih.govmdpi.com This step typically occurs during fruit maturation, making N-methylconiine a major alkaloid in mature hemlock fruits. mdpi.comnih.gov

Pseudoconhydrine: The biosynthesis of pseudoconhydrine also branches off from γ-coniceine. mdpi.comnih.gov It is an isomer of conhydrine with a hydroxyl group at the C-5 position of the piperidine ring. nih.gov Leete and Adityachaudhury proposed that 5-hydroxy-γ-coniceine could be an intermediate in the biosynthetic route from γ-coniceine to pseudoconhydrine. nih.gov

Conhydrinone: This keto-alkaloid is another derivative of γ-coniceine. mdpi.com Its biosynthesis involves the oxidation of the precursor.

Influences on Alkaloid Production in Planta

The concentration and relative abundance of coniine and its related alkaloids in Conium maculatum are not static. They are influenced by a complex interplay of genetic factors, environmental conditions, and the plant's developmental stage. natureserve.orgserbiosoc.org.rs

Genetic and Strain-Specific Variability

Significant variation in alkaloid content exists among different populations and geographical strains of poison hemlock. researchgate.netnih.gov Studies have shown that plants from different regions exhibit distinct alkaloid profiles, suggesting a genetic basis for this variability. nih.gov For instance, plants from southern latitudes are often reported to be more poisonous on average than those grown in northern regions, which may be attributed to genetic differences in the regulation of alkaloid biosynthesis. natureserve.org This genetic variation can also be influenced by local selective pressures, such as the presence of herbivores. nih.gov

Environmental Factors and Developmental Stages

Environmental conditions and the plant's life cycle stage play a pivotal role in determining the alkaloid profile. serbiosoc.org.rswvu.edu

Developmental Stage: The dominant alkaloid changes as the plant matures. wikipedia.orgnatureserve.org γ-Coniceine is the principal alkaloid during early vegetative growth and in the flowers. nih.govwikipedia.org As the plant develops and fruits begin to form, γ-coniceine is converted into coniine. nih.gov In mature fruits, coniine is further methylated to N-methylconiine, which becomes the predominant alkaloid. mdpi.comnih.gov Leaves are generally most toxic in the spring, while the fruits and seeds have the highest alkaloid concentrations in the late summer and fall. wvu.edu

**Table 2: Factors Influencing Alkaloid Content in *Conium maculatum***

| Factor | Influence on Alkaloid Profile |

|---|---|

| Developmental Stage | γ-Coniceine dominates in young tissues and flowers; coniine and N-methylconiine dominate in developing and mature fruits, respectively. nih.govwikipedia.orgnatureserve.org |

| Plant Part | Alkaloid concentration is lowest in the root and increases in the stem, leaves, and is highest in the fruits/seeds just before maturation. natureserve.org |

| Genetics/Geography | Alkaloid content and composition vary among different plant populations and geographical locations. natureserve.orgnih.gov |

| Moisture | γ-Coniceine is dominant in the rainy season, while coniine is higher during the dry season. nih.gov |

| Light/Time of Day | Alkaloid concentrations can fluctuate daily, with γ-coniceine peaking around midday. nih.gov |

| Temperature | Alkaloid production varies with temperature and moisture conditions. nih.gov |

Chemical Synthesis and Stereochemical Control of Coniine Hydrochloride

Historical Milestones in Coniine Total Synthesis

The initial synthesis of coniine was a landmark achievement that opened the door to the laboratory preparation of other complex natural products.

Ladenburg's Pioneering Synthesis of Racemic Coniine

In 1886, Albert Ladenburg accomplished the first total synthesis of coniine. wikipedia.orgbionity.com His approach began with the heating of N-methylpyridine iodide to 250 °C to yield 2-methylpyridine. wikipedia.orgwikiwand.com This was followed by a Knoevenagel condensation with acetaldehyde (B116499), using anhydrous zinc chloride as a catalyst, to form 2-propenylpyridine. wikipedia.orgwikiwand.com Ladenburg utilized paraldehyde, a trimer of acetaldehyde, which depolymerizes to acetaldehyde upon heating. wikipedia.orgwikiwand.com The final step involved the reduction of 2-propenylpyridine with metallic sodium in ethanol (B145695) to produce racemic (±)-coniine. wikipedia.orgwikiwand.com The enantiomers were then separated by fractional crystallization using (+)-tartaric acid, yielding the pure enantiomers of coniine. wikipedia.orgbionity.com

Evolution of Synthetic Strategies for Piperidine (B6355638) Alkaloids

The piperidine ring is a common structural motif in a vast number of natural products and pharmacologically active compounds. snnu.edu.cnrsc.orgnih.gov Consequently, the development of efficient and stereoselective methods for the synthesis of substituted piperidines has been a major focus of synthetic organic chemistry. sciforum.netrsc.org Early methods often relied on the cyclization of linear precursors, such as 5-aminoalkanols or δ-ketonitriles. dtic.mil Over time, more sophisticated strategies have emerged, including cycloaddition reactions, ring-closing metathesis, and various catalytic processes that allow for greater control over the stereochemistry of the final product. dtic.milresearchgate.netresearchgate.net These advancements have been crucial for the synthesis of a wide array of piperidine alkaloids with diverse biological activities. nih.govmdpi.com

Modern Asymmetric and Stereoselective Synthetic Methodologies

Contemporary synthetic efforts are centered on the development of highly selective methods that can directly produce enantiomerically pure coniine and other piperidine alkaloids, avoiding the need for classical resolution. rsc.org

Enantioselective Routes to (S)-(+)-Coniine and (R)-(−)-Coniine

Modern synthetic chemistry offers a variety of enantioselective routes to both (S)-(+)-coniine and (R)-(−)-coniine. For instance, a palladium-catalyzed 1,3-chirality transfer reaction can convert a single enantiomer of an allyl alcohol into the corresponding (S)- or (R)-coniine with high stereospecificity. wikipedia.org Other approaches utilize chiral starting materials from the "chiral pool," such as amino acids, to construct the piperidine ring with a predefined stereocenter. rsc.org The specific rotation of synthetic (S)-(+)-coniine has been reported as +7.7° (c = 4.0, CHCl3), while (R)-(−)-coniine exhibits a specific rotation of -7.9° (c = 0.5, CHCl3). wikipedia.org The hydrochloride salts show specific rotations of +4.6° for the (S)-(+) enantiomer and -5.2° for the (R)-(−) enantiomer (c = 0.5, in methanol). wikipedia.org

Application of Chiral Auxiliaries and Catalysis in Piperidine Ring Construction

Chiral auxiliaries play a significant role in modern asymmetric synthesis by directing the stereochemical outcome of a reaction. rsc.orgumich.edu In the context of coniine synthesis, chiral auxiliaries can be temporarily attached to a precursor molecule to control the formation of the C-2 stereocenter during the construction of the piperidine ring. acs.orgresearchgate.net After the desired stereochemistry is established, the auxiliary is removed.

Catalysis is another powerful tool for stereoselective piperidine synthesis. snnu.edu.cnacs.orgscispace.comacs.org Both metal-based and organocatalysts have been successfully employed. For example, rhodium-catalyzed asymmetric hydrogenation of a pyridine (B92270) precursor can lead to enantioenriched piperidines. snnu.edu.cnacs.orgresearchgate.net Similarly, cobalt-catalyzed radical cyclizations offer a route to substituted piperidines. scispace.com These catalytic methods are often highly efficient, requiring only small amounts of the chiral catalyst to produce large quantities of the desired enantiomerically pure product. rsc.org

Mannich Reactions and Ring-Closing Metathesis in Alkaloid Synthesis

The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.org This reaction has proven to be a valuable tool in alkaloid synthesis. clockss.orgrsc.orgucd.ie Proline-catalyzed Mannich reactions, for instance, have been used to construct the chiral center at the C-2 position of piperidine alkaloids with high enantioselectivity. clockss.orgresearchgate.net This approach often mimics the biosynthetic pathways of these natural products. ucd.ie

Preparation of Coniine Hydrochloride from Enantiopure Coniine

The final step in the synthesis of enantiopure this compound involves the protonation of the basic nitrogen atom of the piperidine ring of an enantiomerically pure coniine free base. This is a standard acid-base reaction that converts the free base into its corresponding salt, which is typically a more stable, crystalline solid, facilitating its purification, handling, and characterization. The choice of the enantiopure starting material, either (S)-(+)-coniine or (R)-(−)-coniine, dictates the stereochemistry of the final hydrochloride salt.

The general procedure involves dissolving the enantiopure coniine base in a suitable organic solvent, followed by the addition of hydrochloric acid. The acid can be added in various forms, such as an aqueous solution, a solution in an organic solvent like ethanol or diethyl ether, or as hydrogen chloride gas. Upon addition of the acid, the this compound salt precipitates from the solution and can be isolated by filtration, washed, and dried.

For instance, in a reported synthesis of (+)-coniine hydrochloride, the final step involves the catalytic hydrogenation of the precursor in a solvent mixture of ethanol and aqueous 1N HCl. clockss.org This one-pot reduction and salt formation yields the desired hydrochloride salt directly. Other procedures describe the isolation of the free base first, followed by treatment with HCl to form the salt. researchgate.net The specific rotation and melting point of the resulting salt are critical for confirming its identity and enantiomeric purity. wikipedia.orgalchetron.com

Research has established the physical properties of both enantiomers of this compound, which are crucial for their characterization. wikipedia.orgalchetron.com

Interactive Data Table: Physical Properties of this compound Enantiomers

| Compound | Melting Point (°C) | Specific Rotation [α]D | Conditions for Specific Rotation |

| (S)-(+)-Coniine Hydrochloride | 220-221 | +4.6° to +5.76° | c=0.5 to 0.56, Methanol or Ethanol |

| (R)-(−)-Coniine Hydrochloride | 220 | -5.2° | c=0.5, Methanol |

Note: The specific rotation values may vary slightly depending on the concentration and the specific batch. clockss.orgwikipedia.orgalchetron.com

The synthesis of (R)-(−)-coniine hydrochloride has also been achieved on a multigram scale with high enantioselectivity, demonstrating the utility of modern asymmetric synthesis methods. dicp.ac.cnbohrium.com The process often involves a final debenzylation step under hydrogenolysis conditions in the presence of an acid to directly afford the hydrochloride salt.

Interactive Data Table: Example Synthesis Parameters for (R)-(−)-Coniine Hydrochloride

| Precursor | Reagents | Solvent | Yield | Enantiomeric Excess (e.e.) |

| N-benzyl-(R)-coniine | H2, Pd/C, HCl | Ethanol | High | >98% |

This table represents a typical final step in a multi-step synthesis. dicp.ac.cnbohrium.com

The formation of the hydrochloride salt is a critical and straightforward concluding step in the total synthesis of enantiopure coniine, providing a stable and characterizable final product.

Neuropharmacological and Toxicological Mechanisms of Coniine Hydrochloride

Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Coniine hydrochloride, the salt form of the piperidine (B6355638) alkaloid coniine, exerts its primary neurotoxic effects through complex interactions with nicotinic acetylcholine receptors (nAChRs). ontosight.aibiosynth.com These receptors, which are ligand-gated ion channels, are critical for synaptic transmission in the central and peripheral nervous systems. wikipedia.orgmdpi.com Coniine's interference with nAChR function disrupts normal neurological communication, particularly at the neuromuscular junction. biosynth.com

The interaction of coniine with nAChRs is complex, exhibiting characteristics of both agonism and antagonism. ontosight.ainih.gov Initially, coniine acts as an agonist, binding to and stimulating the nicotinic receptor on the postsynaptic membrane. wikipedia.orgnih.gov This stimulation leads to depolarization of the nerve cell. wikipedia.org However, the molecule remains bound to the receptor, preventing its repolarization and leading to a persistent depolarized state. wikipedia.org This prolonged occupation of the receptor site effectively blocks further signaling by the endogenous neurotransmitter, acetylcholine, resulting in an inactivation of the nerve. wikipedia.org This mechanism of action, a depolarizing neuromuscular blockade, is similar to that of succinylcholine. wikipedia.org

While some research characterizes coniine and its enantiomers as nAChR agonists, medchemexpress.com other studies define it as an antagonist due to its ultimate inhibitory effect on the nervous system. ontosight.ainih.govtargetmol.commdpi.comnih.gov This dualistic behavior underscores the dynamic nature of its binding, initiating a response and then preventing further activation.

Coniine demonstrates a degree of specificity for different nAChR subtypes, and its potency can vary depending on the stereochemistry of the molecule and the receptor's location and composition. nih.govnih.gov The (R)-(-) enantiomer of coniine is generally considered the more biologically active and toxic form. wikipedia.org

Research has highlighted the following specificities:

Fetal Muscle-type nAChRs: Coniine acts on fetal muscle-type nAChRs. nih.gov Studies using TE-671 cells, which express these receptors, show that (-)-coniine (B1195747) is more effective at eliciting electrical changes than (+)-coniine, indicating stereoselectivity. nih.gov The teratogenicity of coniine is hypothesized to stem from its ability to bind, activate, and then cause prolonged desensitization of these fetal receptors. nih.govmdpi.com

Autonomic nAChRs: In SH-SY5Y cells, which predominantly express autonomic nAChRs, the rank order of potency for the enantiomers is (-)-coniine > (+)-coniine > (+/-)-coniine.

Neuronal vs. Muscle nAChRs: Comparative studies have shown differences in coniine's binding affinity to nAChRs from different species and tissues. For instance, the concentration required to inhibit 50% of binding (IC50) is significantly different between rat and chick muscle and brain tissues, which may explain the variation in susceptibility to its toxic effects across species. nih.gov

Table 1: Comparative IC50 Values of Coniine for Nicotinic Receptors

| Tissue Source | Receptor Type | IC50 (µM) |

|---|---|---|

| Rat Diaphragm | Muscle | 314 nih.gov |

| Chick Thigh Muscle | Muscle | 70 nih.gov |

| Maternal Rat Brain | Neuronal | 1100 nih.gov |

| Fetal Rat Brain | Neuronal | 820 nih.gov |

| Chick Brain | Neuronal | 270 nih.gov |

A key phenomenon in coniine's mechanism is receptor desensitization . nih.govmdpi.com Prolonged exposure to an agonist like coniine can cause the nAChR to enter a non-conducting, desensitized state, where it is unresponsive to further stimulation. wikipedia.orgwikipedia.org This process is time- and concentration-dependent and is a critical aspect of coniine's ability to induce paralysis. wikipedia.orgnih.govuky.edu

Coniine's toxic effects are manifested through its actions on both postsynaptic and presynaptic nAChRs. nih.govresearchgate.net

Postsynaptic Effects: The classical understanding of coniine toxicity involves its action at the postsynaptic nAChRs of the neuromuscular junction. nih.govresearchgate.net By binding to these receptors, coniine mimics acetylcholine, causing initial muscle stimulation that is quickly followed by a flaccid paralysis as the receptors become desensitized and unresponsive. wikipedia.org This blockade of neuromuscular transmission is the direct cause of respiratory paralysis. wikipedia.orgresearchgate.net

Presynaptic Effects: There is limited, yet significant, knowledge about coniine's impact on presynaptic nAChRs. nih.govresearchgate.net These receptors are involved in modulating the release of various neurotransmitters. science.gov Studies have demonstrated that coniine exerts inhibitory effects on presynaptic nicotinic receptors, thereby suppressing the release of other neurotransmitters. nih.govresearchgate.net This action suggests that coniine could be a useful tool in pharmacological studies as a presynaptic nicotinic receptor antagonist. researchgate.net

Receptor Subtype Specificity and Desensitization Phenomena

Modulation of Neurotransmitter Systems

By interacting with nAChRs, this compound indirectly and directly modulates several key neurotransmitter systems.

The cholinergic system, which uses acetylcholine as its primary neurotransmitter, is the main target of coniine. mdpi.com Nicotinic acetylcholine receptors are a fundamental component of this system. wikipedia.orgmdpi.com By binding to nAChRs, coniine directly interferes with cholinergic neurotransmission. biosynth.comwikipedia.org This disruption occurs at the ganglionic synapses of the autonomic nervous system and at the neuromuscular junction, leading to the systemic effects of poisoning. wikipedia.orgresearchgate.net The compound's ability to block the action of acetylcholine at these critical points underlies its potent neurotoxicity. ontosight.aibiosynth.com

Beyond the cholinergic system, coniine's effects on presynaptic nAChRs lead to the modulation of other neurotransmitter pathways.

Nitrergic and Noradrenergic Transmission: Research using in vitro preparations of rat anococcygeus muscle and guinea-pig atria has shown that coniine inhibits both nitrergic and noradrenergic responses that are mediated by nicotinic receptors. nih.govresearchgate.netresearchgate.net In these studies, nicotine (B1678760) was used to stimulate the release of nitric oxide (the nitrergic response) and noradrenaline (the noradrenergic response). Coniine was found to inhibit these responses in a concentration-dependent manner, confirming its inhibitory effect on presynaptic nAChR-mediated neurotransmitter release. nih.govresearchgate.netresearchgate.netresearchgate.net

Table 2: Inhibitory Effect of Coniine on Neurotransmitter Response

| Tissue Model | Neurotransmitter System | -logIC50 (M) |

|---|---|---|

| Rat Anococcygeus Muscle | Nitrergic | 3.79 ± 0.11 nih.govresearchgate.net |

| Rat Anococcygeus Muscle | Noradrenergic | 4.57 ± 0.12 nih.govresearchgate.net |

| Guinea-Pig Atrium | Noradrenergic | 4.47 ± 0.12 nih.govresearchgate.net |

Dopaminergic Transmission: The stimulation of nicotinic receptors can lead to the release of dopamine (B1211576). researchgate.net While coniine acts on these receptors, direct research detailing its specific influence on dopamine release is less clear than for noradrenergic and nitrergic systems. However, given its antagonist-like effects at presynaptic nAChRs, it is plausible that it could modulate dopamine release in systems where it is under nicotinic control. One study notes that nicotine's acute effects are related to enhanced dopamine release, an effect mediated by nAChRs which coniine also targets.

Impact on Cholinergic Pathways

Systemic Neurological and Muscular Effects

The systemic impact of this compound is characterized by a biphasic response, initially stimulating and subsequently depressing the nervous system. jodrugs.comresearchgate.net This dual action is a direct consequence of its interaction with nAChRs at various sites within the body. nih.govivis.org

Neuromuscular Junction Blockade and Muscular Paralysis

This compound's most prominent effect is the induction of neuromuscular blockade, leading to muscular paralysis. biosynth.com The compound acts as a nicotinic acetylcholine receptor antagonist at the neuromuscular junction. ontosight.aitargetmol.combiorbyt.combiosynth.com It initially binds to and stimulates the nAChRs on the postsynaptic membrane, causing depolarization of the muscle fiber, which may manifest as muscle fasciculations. wikipedia.orgwikiwand.comtaylorandfrancis.com

However, coniine is more resistant to degradation by acetylcholinesterase compared to acetylcholine. nih.gov This resistance leads to persistent depolarization of the motor endplate, rendering the muscle fiber refractory to further stimulation by acetylcholine. wikipedia.orgwikiwand.comnih.gov This state of sustained depolarization ultimately results in a flaccid paralysis. wikipedia.orgwikiwand.com The paralysis is typically ascending, affecting the lower limbs first and progressing upwards. wikipedia.orgwikiwand.com Ultimately, death can occur due to respiratory paralysis as the diaphragm and other respiratory muscles become affected. jodrugs.comwikipedia.orgontosight.ai

The action of this compound at the neuromuscular junction is comparable to that of depolarizing neuromuscular blocking agents like succinylcholine. wikipedia.orgwikiwand.comwikipedia.org

Central Nervous System Depression and Stimulation Phases

The effects of this compound on the central nervous system (CNS) are characterized by a biphasic pattern of initial stimulation followed by depression. jodrugs.comresearchgate.net While the primary lethal effect is due to peripheral respiratory paralysis, the CNS is also impacted. wikipedia.orgwikiwand.com

Effects on Autonomic Ganglia and Spinal Reflexes

This compound exhibits a nicotine-like action on autonomic ganglia, initially causing stimulation and then depression. researchgate.netnih.govivis.org This can lead to a range of autonomic symptoms. The initial stimulation may result in tachycardia (a rapid heart rate), while the subsequent depressive phase can cause bradycardia (a slow heart rate). jodrugs.com Other reported autonomic effects include salivation. researchgate.net

Developmental Toxicology and Teratogenic Actions in Vivo

Coniine has demonstrated significant developmental toxicity and teratogenic effects, particularly in livestock. agproud.comnih.govnih.gov Ingestion of plants containing coniine, such as poison hemlock (Conium maculatum), by pregnant animals can lead to congenital malformations in their offspring. agproud.comnih.govusda.gov

The primary teratogenic effect observed is arthrogryposis, a condition characterized by multiple joint contractures. nih.govresearchgate.netnih.gov This is believed to result from an alkaloid-induced inhibition of fetal movement during critical periods of gestation. nih.govnih.govscispace.com The reduced fetal movement prevents the normal development of joints and associated tissues. nih.gov

Cattle are particularly susceptible to the teratogenic effects of coniine, with maternal ingestion during specific gestational periods (days 40-100) leading to "crooked calf disease," which involves skeletal deformities and sometimes cleft palate. agproud.comnih.govnih.govscience.govscispace.com Similar malformations have been observed in other livestock, including goats and pigs. nih.govusda.gov

Studies in laboratory animals have shown varied susceptibility. While coniine is teratogenic in cattle, it has failed to produce arthrogryposis in rats and mice and is only weakly teratogenic in rabbits. nih.govnih.gov In rabbits, coniine exposure led to lower fetal weights and a slight increase in arthrogryposis without bony deformities. nih.gov In the developing chick embryo, coniine caused dose-dependent deformations, including excessive flexion or extension of the toes, and a significant decrease in movement, supporting the mechanism of nicotinic receptor blockade and subsequent reduced fetal activity. nih.gov

Table 1: Summary of Teratogenic Effects of Coniine in Different Species

| Species | Gestational Period of Susceptibility | Primary Malformations | Reference |

| Cattle | Days 40-100 | Arthrogryposis (crooked calf disease), cleft palate, skeletal deformities | agproud.comnih.govnih.govscience.govscispace.com |

| Goats | Not specified | Multiple congenital contractures, cleft palate | nih.govscispace.com |

| Pigs | Not specified | Skeletal deformities, cleft palate | nih.govusda.gov |

| Sheep | 30-60 days | Skeletal deformities, cleft palate | usda.gov |

| Rabbits | Gestation days 20-24 (in study) | Reduced fetal weight, tendency for arthrogryposis | nih.gov |

| Chick Embryo | Not applicable | Excessive flexion/extension of toes | nih.gov |

Exploration of Potential Receptor-Mediated Therapeutic Applications

Despite its significant toxicity, the interaction of coniine with specific receptors has led to research into its potential therapeutic uses, particularly in the realm of pain management. targetmol.comsemanticscholar.org

Research into Antinociceptive and Analgesic Effects

Historical ethnopharmacological use of hemlock as an analgesic has prompted modern scientific investigation into the antinociceptive (pain-blocking) properties of coniine. nih.govresearchgate.net Studies in mice have demonstrated that coniine possesses antinociceptive effects. semanticscholar.orgnih.govresearchgate.net

In one study, coniine was shown to prolong reaction time in the hot-plate test (a model for thermal pain) and decrease the number of writhes in the writhing test (a model for chemical-induced pain). nih.gov These effects were observed at doses that did not impair locomotor activity, suggesting a specific analgesic action rather than general sedation. nih.govresearchgate.net

The antinociceptive effect of coniine is believed to be mediated through nicotinic receptors. nih.govresearchgate.net This is supported by findings that the nicotinic receptor blocker mecamylamine (B1216088) can inhibit the antinociceptive effects of coniine. nih.gov Furthermore, research has indicated that coniine can potentiate the analgesic activity of morphine. researchgate.net These findings suggest that targeting nicotinic receptors with compounds like coniine could be a potential avenue for developing new pain relief therapies, possibly with a lower risk of addiction compared to traditional opioids. targetmol.comsemanticscholar.org

Table 2: Investigated Therapeutic Effects of Coniine

| Therapeutic Effect | Mechanism of Action | Experimental Model | Key Findings | Reference |

| Antinociceptive/Analgesic | Nicotinic receptor agonism | Hot-plate test and writhing test in mice | Prolonged reaction time to thermal stimulus; decreased response to chemical pain stimulus. | nih.govresearchgate.net |

| Potentiation of Morphine Analgesia | Not fully elucidated, likely involves nicotinic receptor interaction | Not specified in abstract | Coniine enhances the pain-relieving effects of morphine. | researchgate.net |

Investigations into Other Pharmacological Properties (e.g., Local Anesthesia)

While coniine is predominantly known for its toxicity, research has also explored other pharmacological activities, particularly its potential for pain relief. Historically, hemlock, the natural source of coniine, was used in some ethnopharmacological traditions for its analgesic properties. researchgate.net Modern scientific investigations have sought to evaluate this potential antinociceptive (pain-relieving) effect.

Studies have shown that coniine possesses an antinociceptive effect that is mediated through nicotinic receptors. researchgate.net This activity is distinct from a loss of motor control, suggesting a genuine analgesic action. Research has indicated that the antinociceptive effect of morphine could be potentiated by coniine, an interaction that was inhibited by the nicotinic receptor blocker mecamylamine. researchgate.net This suggests that coniine's analgesic properties are linked to its activity at nicotinic acetylcholine receptors (nAChRs). researchgate.net Despite these findings, the high toxicity of coniine has prevented its development and use as a clinical analgesic. ontosight.ai The interest in its pain-relieving capabilities is primarily for understanding its complete pharmacological profile and the mechanisms of nicotinic receptor modulation. researchgate.net

Ecological Roles and Environmental Dynamics of Coniine

Role as a Chemical Defense Against Herbivory and Pathogens

The primary and most well-studied ecological function of coniine is as a potent chemical defense agent. Found in plants like poison hemlock (Conium maculatum) and various Aloe species, coniine's high toxicity serves as a powerful deterrent against a wide range of herbivores. plantdelights.comnih.gov

Defense Against Herbivory: Coniine acts as a neurotoxin, targeting the nicotinic acetylcholine (B1216132) receptors (nAChRs) in animals. nih.govwikipedia.org This mode of action disrupts the nervous system, leading to paralysis and, in sufficient quantities, death from respiratory failure. plantdelights.comnih.gov This potent bioactivity makes ingestion of coniine-containing plants dangerous for vertebrates, including livestock, which generally avoid consuming poison hemlock. plantdelights.comwikipedia.org The presence of coniine and related alkaloids is a key factor in why invasive species like C. maculatum remain largely free from grazing by generalist vertebrate herbivores in their introduced ranges. juniperpublishers.comscience.gov While individual alkaloids like coniine are known to be effective neurotoxins, they exist within the plant as part of a mixture of related compounds, and the synergistic effects of this chemical cocktail in deterring natural enemies are an area of ongoing research. sarracenia.comlorarichards.com

Table 1: Documented Defensive Roles of Coniine

| Ecological Role | Target Organisms | Mechanism of Action | References |

|---|---|---|---|

| Anti-herbivory | Vertebrates (e.g., livestock), Generalist Insects | Neurotoxicity via nicotinic acetylcholine receptor (nAChR) antagonism, causing paralysis. | plantdelights.comnih.govwikipedia.orgwikipedia.org |

| Antimicrobial | Bacteria, Fungi | General antimicrobial and antifungal activity characteristic of piperidine (B6355638) alkaloids. | researchgate.netresearchgate.net |

Factors Influencing Coniine Accumulation in Ecosystems

The concentration of coniine in a plant is not static; it is a dynamic variable influenced by a combination of genetic, developmental, and environmental factors. These factors dictate the allocation of resources to secondary metabolism, affecting the plant's defensive capabilities. juniperpublishers.com

Developmental and Genetic Factors: The biosynthesis of coniine from butyryl-CoA and malonyl-CoA is a genetically controlled process involving several key enzymes, such as polyketide synthase (CPKS5) and γ-coniceine reductase. nih.govnih.govresearchgate.net The expression of these genes, and thus the alkaloid concentration, changes throughout the plant's life cycle. In C. maculatum, the precursor γ-coniceine is the dominant alkaloid during the vegetative growth phase in the first year. wikipedia.orgnatureserve.org As the plant matures and enters its second-year reproductive phase, the concentration of γ-coniceine decreases while the concentration of the more stable and toxic coniine increases, particularly in the flowers and seeds. wikipedia.orgnatureserve.orgresearchgate.net

Environmental Factors: Abiotic and biotic stresses can significantly modulate alkaloid production in plants. juniperpublishers.comresearchgate.netnumberanalytics.com Environmental conditions can trigger a defensive response, leading to higher concentrations of secondary metabolites.

**Table 3: Factors Affecting Coniine Concentration in *Conium maculatum***

| Factor | Influence on Coniine Levels | Description | References |

|---|---|---|---|

| Plant Development | Increases with maturity | γ-coniceine is dominant in young, vegetative plants. Coniine concentration rises significantly in the second year, peaking in fruits and seeds. | wikipedia.orgnatureserve.orgresearchgate.net |

| Environmental Stress | Generally increases | Abiotic stresses such as drought, salinity, and nutrient scarcity can up-regulate alkaloid biosynthesis as a general defense response in plants. | researchgate.netnumberanalytics.comnih.gov |

| Light Intensity | Can influence levels | Light conditions can affect the production of secondary metabolites, although specific quantitative effects on coniine require further study. | juniperpublishers.comnumberanalytics.com |

| Temperature | Affects enzymatic rates | Temperature influences the activity of biosynthetic enzymes, with optimal ranges for alkaloid production varying. | numberanalytics.comd-nb.info |

| Herbivore Attack | Can induce production | Predation by herbivores can trigger induced defense responses, potentially leading to higher local or systemic alkaloid concentrations. | nih.govnih.gov |

Ecological Significance in Carnivorous Plants

Beyond its role in typical plants, coniine has a unique and fascinating function in the carnivorous yellow pitcher plant, Sarracenia flava, and has been detected in at least seven other Sarracenia species. plantdelights.comnih.govplos.org These plants grow in nutrient-poor environments and supplement their nutrition by trapping and digesting insects. science.govplos.org

In this context, coniine serves a dual purpose that enhances the efficiency of prey capture. nih.gov

Attractant: The nectar secreted by the pitcher plant contains sugars to lure insects, and it is suggested that coniine itself may also act as an olfactory attractant, enticing insects to the pitcher's opening. nih.govwikipedia.org

Paralyzing Agent: Once an insect begins to feed on the nectar, the coniine present acts as a paralyzing agent. plantdelights.comsarracenia.complantinfo.co.za This narcotic effect causes the insect to lose coordination, stumble, and fall into the pitcher's digestive fluid, from which it cannot escape due to slippery walls and downward-pointing hairs. wikipedia.orgplantinfo.co.za

The isolation of coniine from S. flava and the observation that it paralyzes ants supports this hypothesis. nih.govsarracenia.com The investment in producing a potent neurotoxin like coniine appears to be an evolutionary adaptation that makes the passive trapping mechanism of the pitcher plant more effective, ensuring a steady supply of nutrients in its challenging native habitat. nih.gov

Table of Mentioned Chemical Compounds

Future Directions in Coniine Hydrochloride Research

In-depth Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthesis of coniine, a polyketide-derived alkaloid, has been a subject of significant research, yet key enzymatic steps remain to be fully characterized. researchgate.netresearchgate.net The pathway is understood to begin with the formation of a carbon backbone from one butyryl-CoA and two malonyl-CoA units, a reaction catalyzed by the enzyme Conium polyketide synthase 5 (CPKS5). researchgate.nethelsinki.fi This is followed by a hypothetical reduction of the resulting polyketide to 5-keto-octanal. nih.gov Subsequently, a transamination reaction, mediated by L-alanine:5-keto-octanal aminotransferase (AAT), introduces a nitrogen atom. nih.gov A non-enzymatic cyclization then yields γ-coniceine, which is finally reduced to coniine by the NADPH-dependent enzyme γ-coniceine reductase (CR). researchgate.netnih.gov

A critical gap in this pathway is the definitive identification and characterization of the putative polyketide reductase (PKR) responsible for converting the polyketide intermediate into 5-keto-octanal. researchgate.netnih.gov While transcriptome analysis of Conium maculatum has identified candidate genes for the known enzymes (CPKS5, AAT, CR), the specific gene encoding PKR has not yet been conclusively isolated and functionally verified. researchgate.netnih.gov Future research will likely focus on sequencing and functional genomics to identify this missing enzyme. nih.gov The elucidation of this enzyme is crucial for a complete understanding of coniine biosynthesis. researchgate.net

Additionally, while the core pathway is established, the enzymes responsible for the formation of other related piperidine (B6355638) alkaloids found in Conium maculatum, such as conhydrine (B1201746) and pseudoconhydrine (B1209237), are not fully understood. nih.govwikipedia.org Research is needed to uncover the specific hydroxylases or other modifying enzymes that act on the coniine backbone to produce this diversity of alkaloids.

Table 1: Key Enzymes and Intermediates in Coniine Biosynthesis

| Step | Intermediate(s) | Enzyme | Status |

| 1 | Butyryl-CoA + 2 Malonyl-CoA | Conium polyketide synthase 5 (CPKS5) | Identified and characterized. helsinki.fi |

| 2 | Polyketide intermediate | Polyketide Reductase (PKR) | Hypothetical, gene not yet confirmed. researchgate.netnih.gov |

| 3 | 5-keto-octanal + L-alanine | L-alanine:5-keto-octanal aminotransferase (AAT) | Identified. nih.gov |

| 4 | 5-amino-octanal | (Non-enzymatic cyclization) | Leads to γ-coniceine. nih.gov |

| 5 | γ-coniceine | γ-coniceine reductase (CR) | Identified and characterized. researchgate.net |

| 6 | Coniine | S-adenosyl-L-methionine:coniine methyltransferase (CSAM) | Leads to N-methylconiine; enzyme identified. researchgate.net |

Comprehensive Structure-Activity Relationship Studies of Coniine and Analogs

The biological activity of coniine is intrinsically linked to its chemical structure, particularly its stereochemistry. wikipedia.org Natural coniine is a racemic mixture of (S)-(+)-coniine and (R)-(−)-coniine. wikipedia.org Studies have shown that the (R)-(−) enantiomer is the more biologically active and toxic of the two. wikipedia.org For instance, in TE-671 cells that express human fetal nicotinic neuromuscular receptors, the order of potency is (R)-(−)-coniine > (±)-coniine > (S)-(+)-coniine.

Future structure-activity relationship (SAR) studies will need to move beyond the natural enantiomers to a wider range of synthetic analogs. The synthesis of various piperidine derivatives is an active area of chemical research, providing a platform for generating novel compounds for biological testing. ajchem-a.commdpi.com By systematically modifying the propyl side chain and the piperidine ring of the coniine molecule, researchers can probe the specific structural features required for receptor binding and activity. For example, analogs with altered chain length, branching, or the introduction of different functional groups could reveal critical information about the pharmacophore. vascularcell.com

These SAR studies are essential for understanding the molecular basis of coniine's toxicity and for exploring any potential therapeutic applications. For example, identifying analogs with reduced toxicity but retained affinity for specific receptor subtypes could be a starting point for drug discovery. ajchem-a.com

Advanced Neuropharmacological Characterization of Receptor Interactions

Coniine hydrochloride exerts its primary toxic effect by acting as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govtargetmol.com This interaction disrupts neuromuscular transmission, leading to muscle paralysis and, in severe cases, respiratory failure. wikipedia.orgbiosynth.com While this general mechanism is known, a more detailed understanding of coniine's interaction with different nAChR subtypes is an important area for future research.

Studies have demonstrated that coniine's effects can be complex, involving an initial stimulation (agonism) followed by a prolonged blockade (antagonism) and desensitization of the receptors. mdpi.com The stereoselectivity of coniine enantiomers at different nAChR subtypes, such as those in fetal muscle tissue versus autonomic ganglia, further highlights the need for more granular neuropharmacological characterization. nih.gov

Advanced research should employ modern electrophysiological and binding assay techniques to:

Quantify the affinity and efficacy of coniine and its analogs at a wide array of human nAChR subtypes.

Investigate the kinetics of binding and unbinding to better understand the prolonged nature of the blockade.

Explore the allosteric modulation of nAChRs by coniine.

Such studies would provide a more complete picture of coniine's neuropharmacology, which is crucial for both toxicology and the potential development of targeted therapeutic agents. biosynth.com

Development of Novel Analytical Tools for Trace Detection

The detection of coniine is critical in forensic toxicology and in managing the risks associated with poison hemlock exposure in humans and livestock. nmslabs.com Current analytical methods primarily rely on gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nmslabs.com These techniques are sensitive and specific, capable of quantifying coniine in biological samples such as blood and gastric contents. nmslabs.com Thin-layer chromatography (TLC) has also been adapted for the analysis of coniine and its precursor, γ-coniceine, in plant material. researchgate.netakjournals.com

Future research in this area should focus on developing more rapid, portable, and field-deployable analytical tools for on-site detection. This could involve the development of:

Biosensors: Utilizing antibodies or engineered proteins that specifically bind to coniine, coupled with a signal transducer.

Nanosensors: Employing nanomaterials with high surface areas and unique optical or electrical properties for enhanced sensitivity.

Miniaturized Spectrometers: Creating portable mass spectrometry or Raman spectroscopy devices for field use.

These novel tools would enable faster screening of contaminated forage, quicker diagnosis in poisoning cases, and improved environmental monitoring of poison hemlock proliferation.

Table 2: Current and Future Analytical Methods for Coniine Detection

| Method | Application | Status | Future Direction |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Forensic toxicology, plant analysis | Established, quantitative. nmslabs.comresearchgate.net | Miniaturization for portability. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Forensic toxicology | Established, highly sensitive. nmslabs.com | Increased throughput and automation. |

| Thin-Layer Chromatography (TLC) | Plant foliage analysis | Established, semi-quantitative. akjournals.com | Improved quantification and automation. |

| Biosensors/Nanosensors | Field detection, rapid screening | Developmental | Integration into portable devices. |

Investigation of Biotechnological Approaches for Sustainable Alkaloid Production

The chemical synthesis of coniine was a landmark achievement in organic chemistry. nih.govwikiwand.com However, chemical synthesis can be complex and may not be economically viable for large-scale production. sci-hub.se Biotechnological approaches offer a potential alternative for the sustainable production of coniine and its analogs. This research area is still in its early stages but holds significant promise.

Future investigations could explore:

Metabolic Engineering in Microorganisms: The identified genes from the coniine biosynthetic pathway in C. maculatum could be transferred to a microbial host, such as E. coli or yeast. frontiersin.org This would involve optimizing the expression of the biosynthetic genes and engineering the host's metabolism to provide the necessary precursors, like butyryl-CoA and malonyl-CoA. researchgate.netsci-hub.se

Plant Cell and Tissue Culture: While initial studies have shown that eliciting coniine production in Conium maculatum cell cultures can be challenging, further research into different culture conditions, elicitors, and genetic modifications could improve yields. helsinki.fi

Enzymatic Biocatalysis: Using isolated and immobilized biosynthetic enzymes (like CPKS5 or CR) in bioreactors could allow for the specific conversion of precursors into desired alkaloids. nih.gov

These biotechnological strategies could provide a more controlled and potentially more sustainable source of piperidine alkaloids for research and other applications, avoiding the need to cultivate and extract them from the toxic poison hemlock plant. embrapa.br

Reassessment of Potential Therapeutic Applications and Risk Mitigation Strategies

Despite its well-known toxicity, there has been renewed interest in the potential therapeutic uses of coniine and its derivatives. mdpi.comontosight.ai Historically, hemlock preparations were used in medicine, but this practice was abandoned due to the narrow therapeutic window. nih.govtaylorandfrancis.com The primary area of modern interest lies in the development of non-addictive analgesics, based on the interaction of coniine with nAChRs, which are involved in pain signaling. targetmol.commdpi.com

Future research in this domain must be approached with extreme caution and should focus on:

Designing Analogs with Improved Safety Profiles: Leveraging SAR studies to create derivatives that retain analgesic properties but have significantly reduced toxicity. ajchem-a.com

Targeting Specific nAChR Subtypes: Developing compounds that are highly selective for nAChR subtypes involved in pain perception, while avoiding those that mediate toxic effects like respiratory paralysis. nih.gov

Concurrently, efforts to improve risk mitigation strategies are essential. This includes:

Public and Veterinary Education: Increasing awareness about the identification of poison hemlock and the dangers of exposure. illinois.edu

Improved Management of Infestations: Developing more effective and environmentally sound methods for controlling the spread of C. maculatum in agricultural and public areas. nih.gov

Development of Antidotes: While current treatment for coniine poisoning is supportive, research into specific antagonists or agents that can counteract the neuromuscular blockade could improve patient outcomes.

A thorough reassessment requires a dual approach: carefully exploring potential therapeutic avenues while simultaneously strengthening measures to protect human and animal health from the significant risks posed by coniine. ontosight.ai

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing (±)-Coniine hydrochloride in laboratory settings?

- Methodological Answer : Synthesis typically involves isolation from natural sources (e.g., Conium maculatum) or chemical synthesis via reductive amination of γ-coniceine. For characterization:

- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times to reference standards .

- Structural Confirmation : Employ H/C NMR spectroscopy (e.g., δ 1.2–3.0 ppm for piperidine protons) and high-resolution mass spectrometry (HRMS) for molecular ion peaks .

- Salt Form Verification : Conduct elemental analysis to confirm the hydrochloride stoichiometry (CHN·HCl) .

Q. How do the physicochemical properties of Coniine hydrochloride compare to its free base form, and how do these differences impact experimental design?

- Methodological Answer : The hydrochloride salt exhibits superior aqueous solubility (>100 mg/mL) and stability compared to the free base (<10 mg/mL). This necessitates:

- Solvent Selection : Use polar solvents (e.g., water, ethanol) for biological assays; non-polar solvents for extraction of the free base .

- Storage : Store at -20°C (powder) or -80°C (solution) to prevent degradation .

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Solubility (HO) | <10 mg/mL | >100 mg/mL |

| Stability (RT) | Days | Weeks |

| Melting Point | N/A (liquid) | 220°C (decomposes) |

Q. What are the standard protocols for evaluating this compound’s acute toxicity in preclinical models?

- Methodological Answer : Follow NIH guidelines for preclinical studies:

- Dose Range : Administer intravenously (0.1–10 mg/kg) in rodents, monitoring respiratory depression and neuromuscular blockade .

- Endpoint Analysis : Measure LD using probit analysis and histopathological examination of brainstem tissues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC50_{50}50 values for this compound’s agonism at nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer : Discrepancies (e.g., 0.3 mM in one study vs. 1.2 mM in another) may arise from:

- Receptor Subtype : Validate nAChR isoforms (e.g., α4β2 vs. α7) using patch-clamp electrophysiology .

- Assay Conditions : Control pH (6.5–7.5) and temperature (25°C vs. 37°C) to stabilize receptor-ligand interactions .

- Compound Purity : Confirm salt dissociation via ion chromatography before assays .

Q. What strategies optimize this compound’s bioactivity while minimizing off-target effects in neuropharmacological studies?

- Methodological Answer :

- Structural Analogues : Synthesize derivatives (e.g., N-methylconiine) to enhance receptor specificity .

- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to nAChR orthosteric sites .

- Selectivity Screening : Cross-test against muscarinic and GABA receptors to exclude off-target activity .

Q. How should researchers address inconsistencies in this compound’s stability data across long-term pharmacokinetic studies?

- Methodological Answer : Stability variations may result from:

- Matrix Effects : Use LC-MS/MS to differentiate parent compound from metabolites (e.g., γ-coniceine) in plasma .

- Storage Artifacts : Pre-treat biological samples with antioxidant buffers (e.g., 0.1% ascorbic acid) .

| Condition | Half-Life (Hours) | Degradation Product |

|---|---|---|

| Plasma (37°C) | 2.5 | γ-Coniceine |

| PBS (pH 7.4, 4°C) | 72 | None |

Q. What computational approaches are suitable for modeling this compound’s interaction with voltage-gated ion channels?

- Methodological Answer :

- MD Simulations : Run 100-ns trajectories in GROMACS to assess pore-blocking mechanisms .

- QM/MM Calculations : Calculate binding free energies (ΔG) at the MP2/cc-pVTZ level for Na channel residues .

Data Contradiction Analysis

Q. How to interpret conflicting reports on this compound’s role in apoptosis induction?

- Methodological Answer :

- Cell-Type Specificity : Validate findings in both neuronal (SH-SY5Y) and non-neuronal (HEK293) lines .

- Concentration Thresholds : Use flow cytometry to distinguish necrotic (high-dose) vs. apoptotic (low-dose) pathways .

Ethical and Reporting Standards

Q. What are the essential documentation requirements for publishing this compound-related toxicology data?

- Methodological Answer :

- MIAME Guidelines : Disclose animal strain, dosing regimen, and statistical methods (e.g., ANOVA with Tukey post-hoc) .

- Supporting Files : Upload raw electrophysiology traces and NMR spectra as supplementary data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.